Cas no 2229012-80-8 (2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)

2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine
- [2-(2,6-dichloropyridin-4-yl)cyclopropyl]methanamine
- EN300-1977994
- 2229012-80-8
-
- インチ: 1S/C9H10Cl2N2/c10-8-2-5(3-9(11)13-8)7-1-6(7)4-12/h2-3,6-7H,1,4,12H2
- InChIKey: XDDBRQJFUUFYIC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(N=1)Cl)C1CC1CN
計算された属性
- せいみつぶんしりょう: 216.0221037g/mol
- どういたいしつりょう: 216.0221037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1977994-0.05g |
[2-(2,6-dichloropyridin-4-yl)cyclopropyl]methanamine |
2229012-80-8 | 0.05g |
$1247.0 | 2023-09-16 | ||
Enamine | EN300-1977994-5.0g |
[2-(2,6-dichloropyridin-4-yl)cyclopropyl]methanamine |
2229012-80-8 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1977994-0.1g |
[2-(2,6-dichloropyridin-4-yl)cyclopropyl]methanamine |
2229012-80-8 | 0.1g |
$1307.0 | 2023-09-16 | ||
Enamine | EN300-1977994-2.5g |
[2-(2,6-dichloropyridin-4-yl)cyclopropyl]methanamine |
2229012-80-8 | 2.5g |
$2912.0 | 2023-09-16 | ||
Enamine | EN300-1977994-10g |
[2-(2,6-dichloropyridin-4-yl)cyclopropyl]methanamine |
2229012-80-8 | 10g |
$6390.0 | 2023-09-16 | ||
Enamine | EN300-1977994-1g |
[2-(2,6-dichloropyridin-4-yl)cyclopropyl]methanamine |
2229012-80-8 | 1g |
$1485.0 | 2023-09-16 | ||
Enamine | EN300-1977994-0.25g |
[2-(2,6-dichloropyridin-4-yl)cyclopropyl]methanamine |
2229012-80-8 | 0.25g |
$1366.0 | 2023-09-16 | ||
Enamine | EN300-1977994-10.0g |
[2-(2,6-dichloropyridin-4-yl)cyclopropyl]methanamine |
2229012-80-8 | 10g |
$6390.0 | 2023-06-01 | ||
Enamine | EN300-1977994-5g |
[2-(2,6-dichloropyridin-4-yl)cyclopropyl]methanamine |
2229012-80-8 | 5g |
$4309.0 | 2023-09-16 | ||
Enamine | EN300-1977994-0.5g |
[2-(2,6-dichloropyridin-4-yl)cyclopropyl]methanamine |
2229012-80-8 | 0.5g |
$1426.0 | 2023-09-16 |
2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
6. Book reviews
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamineに関する追加情報
Research Brief on 2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine (CAS: 2229012-80-8): Recent Advances and Applications
The compound 2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine (CAS: 2229012-80-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropylmethanamine core and dichloropyridine moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.
One of the key areas of investigation has been the compound's role as a building block in the synthesis of novel bioactive molecules. Researchers have optimized synthetic routes to improve yield and purity, with recent publications highlighting the use of palladium-catalyzed cross-coupling reactions to introduce functional groups that enhance its pharmacological profile. These advancements have facilitated the exploration of its interactions with biological targets, particularly in the central nervous system (CNS).
Pharmacological studies have revealed that 2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine exhibits affinity for specific neurotransmitter receptors, including serotonin and dopamine receptors. This has sparked interest in its potential applications for treating neurological disorders such as depression, anxiety, and Parkinson's disease. Preliminary in vitro and in vivo studies suggest that the compound modulates receptor activity with high selectivity, reducing off-target effects commonly associated with similar compounds.
In addition to its CNS applications, recent research has explored its utility in oncology. The dichloropyridine moiety has been linked to cytotoxic activity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. Mechanistic studies indicate that the compound induces apoptosis via mitochondrial pathways, offering a novel approach to targeting drug-resistant tumors. These findings are supported by data from high-throughput screening assays and molecular docking simulations.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Recent efforts have focused on structural modifications to improve its drug-like characteristics, including the introduction of prodrug strategies and formulation enhancements. Collaborative research between academic institutions and pharmaceutical companies is underway to address these limitations and advance the compound toward clinical trials.
In conclusion, 2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine (CAS: 2229012-80-8) represents a versatile scaffold with broad therapeutic potential. Its dual applications in CNS disorders and oncology highlight its significance in modern drug discovery. Continued research is expected to elucidate its full mechanistic profile and pave the way for its translation into clinical applications. This brief underscores the importance of interdisciplinary collaboration in unlocking the compound's potential and addressing current challenges in its development.
2229012-80-8 (2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine) 関連製品
- 1423028-99-2(3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride)
- 146798-33-6(Benzonitrile, 3-[(3S)-1-propyl-3-piperidinyl]-, hydrochloride (1:1))
- 2680828-26-4(2-(2,2,2-trifluoroacetamido)methylbicyclo2.2.1heptane-2-carboxylic acid)
- 2090447-52-0((5-fluoro-2-methyl-1H-1,3-benzodiazol-4-yl)methanamine)
- 862705-62-2(4-(3-methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine)
- 216150-83-3(17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)
- 132664-24-5(2-Piperidin-1-yl-5-(trifluoromethyl)pyridine)
- 2098053-30-4(1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole)
- 1871986-74-1({1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol)
- 1354704-09-8(SBWKYBJYUCIFDC-UHFFFAOYSA-N)




